![molecular formula C9H14Cl2N4 B13871190 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride](/img/structure/B13871190.png)
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride
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Overview
Description
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 2-methylpiperazin-1-yl group at the third position of the pyrazine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride typically involves the reaction of 2-chloropyrazine with 2-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound with diverse applications, primarily in pharmaceutical research and development. It is used as an intermediate in synthesizing pharmacologically active compounds, particularly those targeting central nervous system disorders. Research suggests that similar compounds may interact with neurotransmitter receptors, such as those in the serotonin and dopamine pathways.
Physicochemical Properties
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride has a molecular formula of C9H14Cl2N4 and a molecular weight of approximately 249.14 g/mol. It appears as a white to off-white crystalline solid and is soluble in water. The compound has a density of 1.305 g/cm³, a boiling point of 352.1ºC at 760 mmHg, and a flash point of 166.8ºC.
Applications in Scientific Research
- (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride as a building block (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a versatile building block in organic synthesis.
- Synthesis of Pharmacologically Active Compounds As an intermediate, it enables the creation of molecules with desired therapeutic effects.
- Medicinal Chemistry (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is significant in medicinal chemistry, particularly for neurological disorders, because the piperazine ring is associated with antipsychotic and anxiolytic effects.
- Neurotransmitter Systems It has shown potential biological activity, especially concerning neurotransmitter systems. Studies on similar structures suggest interactions with serotonin and dopamine pathways, which is critical for evaluating its therapeutic potential and side effect profile.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine
- 2-Chloro-3-(2-ethylpiperazin-1-yl)pyrazine
- 2-Chloro-3-(2,6-dimethylpiperazin-1-yl)pyrazine
Uniqueness
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpiperazin-1-yl group can enhance its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride, with the CAS number 1707710-33-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Formula : C₉H₁₄Cl₂N₄
- Molecular Weight : 221.14 g/mol
The structure features a pyrazine ring substituted with a chloro group and a piperazine moiety, which is significant for its biological interactions.
Anticancer Activity
The potential anticancer properties of pyrazine derivatives have been explored extensively. A study focusing on a related pyrazine compound observed that it induced apoptosis in human leukemia K562 cells through modulation of apoptotic markers such as Bcl2 and Bax. The compound inhibited cell viability with an IC50 of 25 μM . While direct studies on this compound are not available, its structural similarities suggest potential for similar effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazine derivatives often act as enzyme inhibitors, affecting pathways crucial for pathogen survival or cancer cell proliferation.
- Apoptosis Induction : Compounds in this class can trigger apoptosis through intrinsic pathways, impacting cell cycle regulation and survival.
Case Studies
A few studies provide insights into the broader category of pyrazine compounds which can be extrapolated to hypothesize the activity of this compound:
Properties
Molecular Formula |
C9H14Cl2N4 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-8(10)12-2-3-13-9;/h2-3,7,11H,4-6H2,1H3;1H |
InChI Key |
OOZROFHKFFMSJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2Cl.Cl |
Origin of Product |
United States |
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